molecular formula C21H30N2O5 B13081790 9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate

9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate

Cat. No.: B13081790
M. Wt: 390.5 g/mol
InChI Key: OGCNBGNDCBRRSY-UHFFFAOYSA-N
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Description

9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[55]undecane-4,9-dicarboxylate is a complex organic compound with the molecular formula C21H30N2O5 It is characterized by a spirocyclic structure that includes both an oxazolidine and a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: Functional groups such as benzyl and tert-butyl are introduced through substitution reactions.

    Final Assembly: The final compound is assembled through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

9-O-benzyl 4-O-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate

InChI

InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-13-14-27-21(16-23)9-11-22(12-10-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3

InChI Key

OGCNBGNDCBRRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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